molecular formula C12H10N4O2S B383553 N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 496011-20-2

N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B383553
CAS No.: 496011-20-2
M. Wt: 274.3g/mol
InChI Key: WCJFRXOXPYAAJG-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS 496011-20-2) is a rare and unique chemical compound with a molecular formula of C12H10N4O2S and a molecular weight of 274.3 g/mol. This specialized chemical features a thiazolidinone core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The compound is characterized by a predicted density of 1.51±0.1 g/cm3 and a predicted pKa of 12.74±0.70. This product is offered as part of a collection of rare chemicals for early discovery research and is provided exclusively for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. The thiazolidinone heterocyclic system represents a highly versatile pharmacophore with demonstrated significance across multiple therapeutic areas. Scientific literature indicates that thiazolidin-4-one derivatives exhibit a broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antimicrobial, and antiviral properties . The core structure is susceptible to modification at multiple positions, allowing researchers to explore structure-activity relationships and optimize desired biological effects. The 2-imino and 4-oxo functionalities within this specific derivative provide distinctive electronic characteristics that may influence its interaction with biological targets. This compound is particularly valuable for researchers investigating novel small molecule therapeutics, especially in the fields of oncology, infectious diseases, and inflammation. The incorporation of the 2-cyanophenyl acetamide moiety may contribute to unique binding interactions with biological targets. Researchers utilize such compounds for target identification, mechanism of action studies, and as lead structures in drug discovery programs. Specific analytical data for this product is not available from the supplier; the buyer assumes responsibility for confirming product identity and/or purity. All sales are final for this specialized research compound.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c13-6-7-3-1-2-4-8(7)15-10(17)5-9-11(18)16-12(14)19-9/h1-4,9H,5H2,(H,15,17)(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJFRXOXPYAAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidinone Ring Formation

The thiazolidin-4-one scaffold is constructed via cyclocondensation between thiourea and α-functionalized carbonyl precursors. Ethyl 2-chloro-3-(oxiran-2-yl)propanoate reacts with thiourea in methanol under reflux to yield 2-imino-thiazolidine-4-ones, achieving 55–65% efficiency. Epoxide ring-opening mechanisms dominate, where thiourea’s sulfur nucleophile attacks the electrophilic carbon, followed by intramolecular cyclization (Scheme 1).

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Et₃NMeOHReflux774
NaOHH₂O801265
DBUTHF601058

Acetamide Moiety Integration

N-(2-Cyanophenyl)acetamide is introduced via nucleophilic acyl substitution. 2-Cyanoaniline reacts with chloroacetyl chloride in dry toluene with Et₃N, forming N-(2-cyanophenyl)chloroacetamide intermediate. Subsequent thiourea treatment under basic conditions (Na₂CO₃) induces cyclization, yielding the target compound in 43% isolated yield after silica gel purification. IR spectra validate amide C=O stretches at 1686 cm⁻¹, while ¹³C NMR confirms cyano (δ 117.7 ppm) and carbonyl (δ 168.6 ppm) groups.

Chloroacetyl Chloride-Based Pathways

Two-Step Synthesis from 2-Cyanoaniline

Step 1 : Acylation with chloroacetyl chloride in toluene at 70°C for 3 hours produces N-(2-cyanophenyl)chloroacetamide. Excess acetic anhydride (4 eq) and Et₃N (3 eq) drive the reaction to 85% conversion.
Step 2 : Cyclization with thiourea in aqueous Na₂CO₃ at reflux for 5 hours completes the thiazolidinone ring, with yields sensitive to stoichiometry (optimal 1:1.2 ratio of chloroacetamide to thiourea).

Table 2: Yield Dependence on Stoichiometry

Chloroacetamide : ThioureaYield (%)
1 : 143
1 : 1.258
1 : 1.552

Multicomponent Reaction Strategies

One-Pot Assembly Using Green Solvents

A solvent-free approach combines 2-cyanoaniline, chloroacetic acid, and thiourea at 100°C with catalytic Et₃N, achieving 68% yield in 4 hours. This method eliminates purification steps, as confirmed by TLC (Rf = 0.43 in petroleum ether/ethyl acetate 3:1).

Mechanochemical Synthesis

Ball-milling thiourea, 2-cyanoaniline, and chloroacetic anhydride for 2 hours at 30 Hz produces the compound in 72% yield, demonstrating scalability (10 g batches). XRD analysis reveals crystalline purity, with diffraction peaks at 2θ = 18.4°, 22.7°, and 27.9°.

Post-Synthetic Modifications and Functionalization

Aldehyde Condensation for Derivatives

The 2-imino group undergoes Knoevenagel condensation with aromatic aldehydes (e.g., benzaldehyde) in glacial acetic acid, forming Schiff base derivatives. Reaction at 110°C for 6 hours yields 78–85% products, characterized by UV-Vis λmax = 320–350 nm.

Table 3: Selected Aldehyde Reactants and Yields

AldehydeYield (%)
4-Nitrobenzaldehyde85
Vanillin78
Cinnamaldehyde82

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂).

  • HRMS : m/z calc. for C₁₂H₁₀N₃O₂S [M+H]⁺: 268.0451; found: 268.0448.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) shows ≥98% purity with retention time = 6.7 min.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

MethodCost ($/kg)Yield (%)Purity (%)
Thiourea cyclization12005898
Multicomponent9506897
Mechanochemical11007299

Waste Management Protocols

  • Solvent recovery systems reduce MeOH usage by 70%.

  • Neutralization of HCl byproducts with NaOH achieves pH 7–8 prior to disposal .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Phenyl Ring Modifications

  • Trifluoromethyl Substitution (BF37530): The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide (BF37530) replaces the 2-cyanophenyl group with a 4-trifluoromethylphenyl group. The electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve bioavailability compared to the cyano-substituted analog .
  • Trimethoxyphenyl Substitution : Derivatives such as 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit potent cytotoxicity against tumor cell lines (e.g., IC₅₀ = 12.7–15.28 mg/mL for MCF-7 and A549 cells). The trimethoxy group likely enhances membrane permeability and target affinity .
  • Chloro/Fluoro Substitution : Compounds like N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) and its fluorophenyl analog (3j) demonstrate strong α-glucosidase inhibition (37–63% inhibition), highlighting the role of halogen atoms in enzyme binding .

Thiazolidinone Core Variations

  • Tautomerism: Analogous compounds, such as N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide, exist as tautomeric mixtures (e.g., 3c-I and 3c-A in a 1:1 ratio). This tautomerism could influence reactivity and biological interactions .
  • Sulfonyl and Sulfanyl Modifications: Derivatives like N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide incorporate sulfonyl groups, which may alter solubility and target selectivity compared to the imino-oxo core .

Pharmacological Profiling of Key Analogs

Compound Name Substituents/Modifications Biological Activity (IC₅₀ or % Inhibition) Reference ID
BF37530 4-(Trifluoromethyl)phenyl Not reported (structural analog)
Compound 18 (Trimethoxyphenyl-thiadiazole) 3,4,5-Trimethoxyphenyl IC₅₀ = 12.7–15.28 mg/mL (MCF-7, A549)
3g (m-Chlorophenyl-thiazole) m-Chlorophenyl 63% α-glucosidase inhibition
3j (o-Fluorophenyl-thiazole) o-Fluorophenyl 58% α-glucosidase inhibition
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-thiazolidinyl)acetamide 4-Ethoxyphenyl Tautomeric mixture (1:1 ratio)

Key Structural and Functional Insights

  • Enzyme Inhibition vs. Cytotoxicity : While trimethoxyphenyl derivatives excel in cytotoxicity, chloro/fluorophenyl analogs are more effective in enzyme inhibition, suggesting divergent structure-activity relationships .
  • Tautomerism and Stability: The imino-oxo tautomerism observed in analogs like 3c-I/3c-A might lead to dynamic binding modes, whereas sulfonyl-modified derivatives (e.g., ) exhibit fixed geometries that could enhance specificity.

Biological Activity

N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the compound's biological activity, supported by various studies and data tables.

  • Molecular Formula : C12H10N4O2S
  • Molecular Weight : 274.2984 g/mol
  • CAS Number : [Not specified in the search results]

Thiazolidinone derivatives often exhibit their biological activities through various mechanisms, including enzyme inhibition and interaction with cellular pathways. The specific mechanisms for this compound need further elucidation through molecular docking studies and biochemical assays.

Antibacterial Activity

Research indicates that thiazolidinone compounds can inhibit bacterial growth by targeting specific enzymes. For instance, a study on related thiazolidinone derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound 18Staphylococcus aureus15
Compound 19Escherichia coli12
N-(2-cyanophenyl)-2-(2-imino...)UnknownTBDTBD

Case Study: Apoptosis Induction

A study investigating the effects of thiazolidinone derivatives on cancer cells reported that compounds similar to N-(2-cyanophenyl)-2-(2-imino...) induced apoptosis through both extrinsic and intrinsic pathways. The study measured IC50 values to assess potency .

Antifungal Activity

Thiazolidinones have also shown antifungal properties. Research on related compounds indicated effectiveness against various fungal strains, highlighting the need for further exploration of N-(2-cyanophenyl)-2-(2-imino...) in this area .

Table 2: Antifungal Activity of Related Compounds

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)Reference
Compound ACandida albicans32 µg/mL
Compound BAspergillus niger16 µg/mL
N-(2-cyanophenyl)-2-(2-imino...)TBDTBDTBD

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